tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

CAS No.: 75400-61-2

Cat. No.: VC19358026

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75400-61-2 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | tert-butyl 2-acetylpyrrole-1-carboxylate |

| Standard InChI | InChI=1S/C11H15NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h5-7H,1-4H3 |

| Standard InChI Key | CQQGJQPTVFPJFK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=CN1C(=O)OC(C)(C)C |

Introduction

1. Introduction to tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

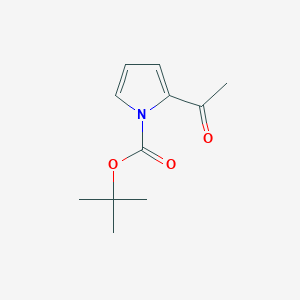

tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. The tert-butyl group and acetyl substitution on the pyrrole ring make this compound particularly interesting for synthetic organic chemistry and pharmaceutical research.

2. Structural Features

The molecular structure of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate can be described as follows:

-

Core structure: A pyrrole ring (C4H5N) with a nitrogen atom in position 1.

-

Substituents:

-

A tert-butyl ester group (-COOtBu) attached to the nitrogen atom.

-

An acetyl group (-COCH3) at position 2 of the pyrrole ring.

-

3. Synthesis Pathways

The synthesis of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate typically involves:

-

Pyrrole Functionalization: Starting from pyrrole, selective acylation at position 2 can be achieved using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

-

Esterification: The introduction of the tert-butyl ester group can be accomplished through reaction with tert-butyl chloroformate under basic conditions.

Example Reaction Scheme

textStep 1: Pyrrole + Acetyl Chloride → 2-Acetylpyrrole Step 2: 2-Acetylpyrrole + tert-Butyl Chloroformate → tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate

4. Applications and Importance

Pharmaceutical Research

Compounds with pyrrole scaffolds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetyl and ester groups may enhance lipophilicity and bioavailability, making this compound a potential precursor for drug development.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

-

The acetyl group can undergo further functionalization (e.g., aldol condensation).

-

The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

5. Analytical Characterization

To confirm the identity and purity of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate, several analytical techniques can be employed:

Spectroscopic Methods

| Technique | Expected Results |

|---|---|

| NMR (¹H & ¹³C) | Signals for methyl groups (tert-butyl and acetyl), aromatic protons on pyrrole ring. |

| IR Spectroscopy | Peaks for ester (C=O stretch ~1735 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z ~211 (depending on ionization mode). |

6. Safety Considerations

While specific safety data for this compound is unavailable, general precautions should be taken:

-

Handle under well-ventilated conditions.

-

Avoid inhalation or skin contact.

-

Store in a cool, dry place away from oxidizing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume